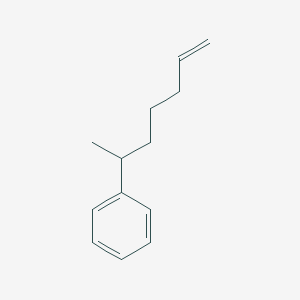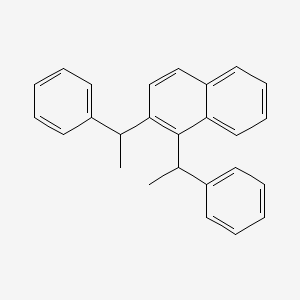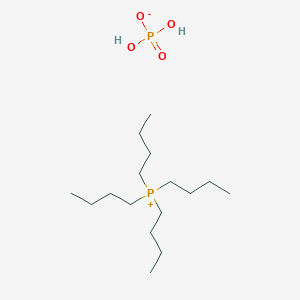![molecular formula C14H17BrClNS B14313371 3-Bromo-1-[(butylsulfanyl)methyl]quinolin-1-ium chloride CAS No. 114076-91-4](/img/structure/B14313371.png)
3-Bromo-1-[(butylsulfanyl)methyl]quinolin-1-ium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-1-[(butylsulfanyl)methyl]quinolin-1-ium chloride is an organic compound with the molecular formula C14H17BrClNS. It is a quinolinium derivative, characterized by the presence of a bromine atom, a butylsulfanyl group, and a quinolinium core .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-[(butylsulfanyl)methyl]quinolin-1-ium chloride typically involves the following steps:
Quinoline Derivatization: The starting material, quinoline, undergoes bromination to introduce a bromine atom at the 3-position.
Thioether Formation: The brominated quinoline is then reacted with butylthiol to form the butylsulfanyl group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring purity and yield through various purification techniques.
化学反应分析
Types of Reactions
3-Bromo-1-[(butylsulfanyl)methyl]quinolin-1-ium chloride can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The thioether group can be oxidized to sulfoxides or sulfones.
Quaternization: The nitrogen atom can participate in further quaternization reactions.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include hydroxide ions, alkoxides, and amines.
Oxidizing Agents: Oxidation reactions can be carried out using agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Alkylating Agents: Quaternization can be achieved using alkyl halides or sulfonates.
Major Products
Substitution Products: Depending on the nucleophile, various substituted quinolinium derivatives can be formed.
Oxidation Products: Oxidation of the thioether group yields sulfoxides or sulfones.
Quaternized Products: Further quaternization can lead to more complex quaternary ammonium salts.
科学研究应用
3-Bromo-1-[(butylsulfanyl)methyl]quinolin-1-ium chloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-Bromo-1-[(butylsulfanyl)methyl]quinolin-1-ium chloride involves its interaction with various molecular targets:
Molecular Targets: It can interact with enzymes, receptors, and other proteins, potentially inhibiting or modulating their activity.
Pathways Involved: The compound may affect cellular pathways related to oxidative stress, apoptosis, and signal transduction.
相似化合物的比较
Similar Compounds
3-Bromoquinoline: Lacks the butylsulfanyl group and quaternary nitrogen.
1-Butyl-3-methylquinolinium chloride: Lacks the bromine atom and butylsulfanyl group.
3-Bromo-1-methylquinolinium chloride: Lacks the butylsulfanyl group.
Uniqueness
3-Bromo-1-[(butylsulfanyl)methyl]quinolin-1-ium chloride is unique due to the combination of its bromine atom, butylsulfanyl group, and quaternary nitrogen, which confer specific chemical reactivity and potential biological activity .
属性
CAS 编号 |
114076-91-4 |
|---|---|
分子式 |
C14H17BrClNS |
分子量 |
346.7 g/mol |
IUPAC 名称 |
3-bromo-1-(butylsulfanylmethyl)quinolin-1-ium;chloride |
InChI |
InChI=1S/C14H17BrNS.ClH/c1-2-3-8-17-11-16-10-13(15)9-12-6-4-5-7-14(12)16;/h4-7,9-10H,2-3,8,11H2,1H3;1H/q+1;/p-1 |
InChI 键 |
WHDKBFOAKCPZKM-UHFFFAOYSA-M |
规范 SMILES |
CCCCSC[N+]1=CC(=CC2=CC=CC=C21)Br.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Pyridinium, 1-(2-hydroxyethyl)-4-[2-(1-naphthalenyl)ethenyl]-](/img/structure/B14313290.png)
![3,3'-(Ethane-1,2-diyl)bis[2-(propan-2-yl)-1,3-oxazolidine]](/img/structure/B14313293.png)
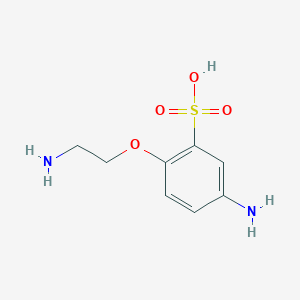
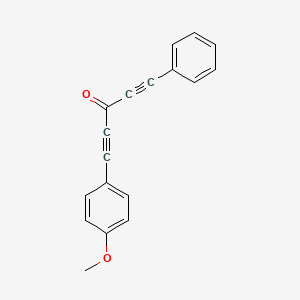
![1-Phenyl-8-[3-(propan-2-yl)phenyl]naphthalene](/img/structure/B14313307.png)
![1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[(methylthio)phenylmethylene]-](/img/structure/B14313318.png)
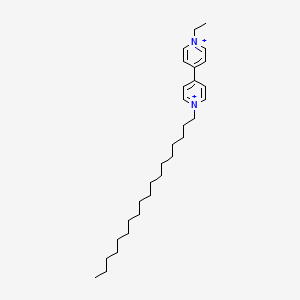

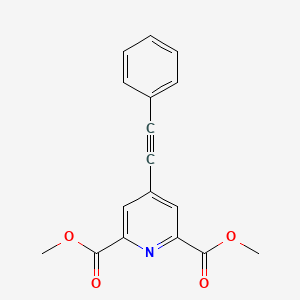
![1-[(But-2-en-1-yl)oxy]cyclohex-1-ene](/img/structure/B14313347.png)
